Nickel(II) sulfamate tetrahydrate

Catalog No.
S1491260
CAS No.
124594-15-6
M.F
H12N2NiO10S2
M. Wt
322.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) sulfamate tetrahydrate

CAS Number

124594-15-6

Product Name

Nickel(II) sulfamate tetrahydrate

IUPAC Name

nickel(2+);disulfamate;tetrahydrate

Molecular Formula

H12N2NiO10S2

Molecular Weight

322.9 g/mol

InChI

InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2

InChI Key

TXRHHNYLWVQULI-UHFFFAOYSA-L

SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2]

Canonical SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2]
  • Electrodeposition

    Nickel(II) sulfamate tetrahydrate is a primary electrolyte component for electrodeposition of nickel films and coatings. It offers several advantages over other nickel salts, such as:

    • High leveling and throwing power: This enables the formation of smooth and uniform deposits even on complex surfaces .
    • Electrodeposition of high-purity nickel: The presence of sulfate ions in the electrolyte suppresses the co-deposition of impurities, leading to purer nickel deposits .
    • Improved operational characteristics: Nickel(II) sulfamate tetrahydrate electrolytes exhibit good conductivity, wide operating current density ranges, and lower operating temperatures compared to other electrolytes .
  • Synthesis of nanomaterials

    Nickel(II) sulfamate tetrahydrate is a precursor for the synthesis of various nickel-based nanomaterials, such as:

    • Nickel nanoparticles: These nanoparticles find applications in catalysis, energy storage, and electronics .
    • Nickel hydroxide/sulfide nanostructures: These nanostructures hold promise for applications in photocatalysis, energy conversion, and supercapacitors .
  • Battery research

    Nickel(II) sulfamate tetrahydrate is being explored as an electrolyte component for rechargeable nickel-based batteries. It offers potential advantages like:

    • Improved cycle life and stability: The use of nickel(II) sulfamate can lead to longer-lasting and more stable batteries compared to traditional electrolytes .

Nickel(II) sulfamate tetrahydrate is a coordination compound with the molecular formula Ni SO3NH2)24H2O\text{Ni SO}_3\text{NH}_2)_2\cdot 4\text{H}_2\text{O} and a molecular weight of approximately 322.93 g/mol . This compound appears as blue-green crystals and is fully soluble in water . It is often utilized in various industrial applications, particularly in electroplating processes due to its favorable properties.

, particularly in aqueous solutions. Some notable reactions include:

  • Dehydration: Upon heating, it can lose water molecules, leading to the formation of an anhydrous nickel(II) sulfamate.
  • Complexation: It can form complexes with various ligands, which can alter its solubility and reactivity.
  • Redox Reactions: Nickel(II) can participate in redox reactions, where it may be oxidized to nickel(III) or reduced to nickel(I).

Nickel(II) sulfamate tetrahydrate exhibits biological activity that warrants attention. It has been noted for its potential toxicity, particularly through oral ingestion and skin contact, which may cause allergic reactions . In biological systems, nickel ions can influence various enzymatic processes and may have implications in human health, including potential carcinogenic effects.

The synthesis of nickel(II) sulfamate tetrahydrate typically involves the following methods:

  • Neutralization Reaction: Nickel(II) sulfate can be reacted with sulfamic acid in an aqueous solution to produce nickel(II) sulfamate tetrahydrate.
    NiSO4+2H3NSO3Ni SO3NH2)2+H2SO4\text{NiSO}_4+2\text{H}_3\text{NSO}_3\rightarrow \text{Ni SO}_3\text{NH}_2)_2+\text{H}_2\text{SO}_4
  • Crystallization: The resulting solution can be concentrated and allowed to crystallize, yielding the tetrahydrate form.
  • Hydration: The compound can also be synthesized by adding water to anhydrous nickel sulfamate under controlled conditions.

Studies on the interactions of nickel(II) sulfamate tetrahydrate with biological molecules have shown that it can bind to proteins and nucleic acids, potentially altering their structure and function. This binding may lead to cytotoxic effects, making it essential for further research into its safety and biological implications .

Nickel(II) sulfamate tetrahydrate shares similarities with several other nickel compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Nickel(II) sulfateNiSO₄Commonly used in electroplating but less soluble than sulfamate.
Nickel(II) chlorideNiCl₂Highly soluble but more toxic compared to sulfamate.
Nickel(II) acetateNi(C₂H₃O₂)₂Used in organic synthesis; less effective for electroplating.
Nickel(II) nitrateNi(NO₃)₂Strong oxidizing agent; not suitable for plating applications.

Nickel(II) sulfamate tetrahydrate is particularly valued for its solubility and stability in plating solutions, making it preferable for specific industrial applications compared to other nickel salts.

Direct Metal Reaction Protocols

Nickel Powder-Sulfamic Acid Interaction Dynamics

The dissolution of metallic nickel in sulfamic acid solutions represents the most industrially scalable synthesis route. Nickel powder (99.9% purity, <50 μm particle size) reacts with aqueous sulfamic acid (H₂NSO₃H) under reflux conditions (80–95°C), achieving >98% conversion within 4–6 hours [1] . The reaction proceeds via oxidative dissolution:

$$
\text{Ni}^0 + 2\text{H}^+ + 2\text{HSO}3\text{NH}2 \rightarrow \text{Ni}^{2+} + 2\text{SO}3\text{NH}2^- + \text{H}_2\uparrow
$$

Key parameters influencing reaction efficiency include:

ParameterOptimal RangeEffect on Reaction Rate
Acid Concentration1.5–2.5 MLinear increase up to 2.0 M
Temperature85±5°C3.2× rate increase per 10°C
Particle Size<75 μmInverse square dependence

Stoichiometric excess of sulfamic acid (3:1 molar ratio) prevents nickel hydroxide precipitation while maintaining solution pH <3.5 . Continuous agitation (≥500 rpm) eliminates passivation through efficient mass transfer at the metal-electrolyte interface [1].

Oxidizing Agent Optimization Strategies (H₂O₂ Catalysis)

Hydrogen peroxide (H₂O₂) accelerates nickel dissolution by shifting the reaction mechanism from proton-driven to oxidative pathways. At 30% H₂O₂ concentration:

$$
\text{Ni}^0 + \text{H}2\text{O}2 + 2\text{H}^+ \rightarrow \text{Ni}^{2+} + 2\text{H}_2\text{O}
$$

Pulse-wise H₂O₂ addition (0.5–1.0 mL/min per 100 g Ni) reduces metal surface passivation while minimizing peroxide decomposition [6]. Comparative studies demonstrate:

Oxidizer SystemDissolution Rate (g/cm²·h)Nickel Utilization (%)
Thermal (No H₂O₂)0.1272.4
10% H₂O₂0.4189.7
30% H₂O₂0.6895.2

Oxygen sparging (0.5 L/min) synergizes with H₂O₂ by regenerating oxidative species through Fenton-like reactions [5]. However, chloride contamination (>50 ppm) must be avoided to prevent parasitic chlorine generation [5] [6].

Electrochemical Synthesis Pathways

Anodic Dissolution Mechanisms in Sulfamate Media

Controlled-potential anodic dissolution (1.8–2.2 V vs. SCE) of nickel electrodes in sulfamate electrolytes produces high-purity Ni²⁺ solutions. The process follows Tafel kinetics with distinct reaction stages:

  • Activation Control (0–15 min):
    $$
    \text{Ni}^0 \rightarrow \text{Ni}^{2+} + 2e^-
    $$
    Current density: 25–50 mA/cm²

  • Mass Transfer Control (>15 min):
    Diffusion-limited regime governed by boundary layer thickness (δ ≈ 50 μm)

Polarization studies reveal sulfamate's complexing action lowers dissolution overpotential by 340 mV compared to sulfate systems [7]. Electrolyte composition critically affects Faradaic efficiency:

ComponentConcentrationEfficiency Impact
Ni(SO₃NH₂)₂1.2 MBaseline (100%)
Boric Acid0.4 M+12%
Sodium Lauryl Sulfate0.1 g/L+8%

Pulse Current Modulation for Crystal Habit Control

Reverse pulse plating (10 ms ON, 50 ms OFF) enables precise regulation of nickel crystal morphology. Duty cycle variations produce distinct microstructures:

Pulse ParameterDeposit Characteristics
10% Duty Cycle(220)-oriented nanograins (8–12 nm)
50% Duty CycleMixed (111)/(200) textures
90% Duty CycleColumnar (200) grains (>1 μm)

Current reversal during OFF periods induces selective dissolution of high-energy crystal facets, promoting low-surface-energy configurations [7]. Frequency optimization (50–200 Hz) further refines grain size distribution:

$$
d = k \cdot f^{-0.33}
$$

Where $$d$$ = grain diameter (nm) and $$f$$ = pulse frequency (Hz). This relationship enables sub-10 nm crystallite fabrication at 200 Hz [7].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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